A Comprehensive Technical Guide to the Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine
A Comprehensive Technical Guide to the Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(3-aminopropyl)piperazine, a diamine featuring a central piperazine (B1678402) ring flanked by two aminopropyl chains, is a versatile chemical intermediate with significant potential in various scientific and industrial sectors. Its unique structure, possessing both tertiary and primary amine functionalities, imparts a range of physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. This technical guide provides an in-depth overview of the core physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine, complete with experimental protocols and a summary of its applications, to support its use in research and development.
Physicochemical Data Summary
The following tables summarize the key physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine, providing a consolidated reference for laboratory and development work.
| Identifier | Value |
| IUPAC Name | 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine |
| CAS Number | 7209-38-3 |
| Molecular Formula | C10H24N4 |
| Molecular Weight | 200.33 g/mol [1] |
| Canonical SMILES | C1CN(CCN1CCCN)CCCN |
| InChI Key | XUSNPFGLKGCWGN-UHFFFAOYSA-N |
| Property | Value | Conditions |
| Physical State | Liquid | 20 °C[1] |
| Appearance | Colorless to Almost colorless clear liquid[1] | |
| Melting Point | 14 °C[1] | |
| Boiling Point | 158 °C | 14 mmHg[1] |
| 335 °C | ||
| 150-152 °C | 2 mmHg | |
| Density | 0.97 g/cm³ | 20 °C[1] |
| 0.973 g/mL | 25 °C | |
| Flash Point | 168 °C[1] | |
| Refractive Index | 1.50 | 20 °C[1] |
| pKa | 10.69 ± 0.10 | Predicted[2] |
| Solubility in Water | Completely miscible[1][2] | |
| Vapor Pressure | 0.0001 mmHg | 25 °C |
Experimental Protocols
The determination of the physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine follows established laboratory methodologies. Below are detailed overviews of the experimental protocols for key properties.
Determination of Melting Point
The melting point of 1,4-Bis(3-aminopropyl)piperazine, which is near room temperature, can be accurately determined using a capillary melting point apparatus.
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Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes.
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Procedure:
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A small, dried sample of 1,4-Bis(3-aminopropyl)piperazine is loaded into a capillary tube.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the solid sample begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
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Determination of Boiling Point
The boiling point is determined by distillation at a specific pressure.
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Apparatus: Distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask), heating mantle, vacuum source (for reduced pressure measurements).
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Procedure:
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The liquid sample is placed in the distillation flask with boiling chips.
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The apparatus is assembled, and if measuring under reduced pressure, the vacuum is applied and stabilized.
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The sample is heated until it boils and a steady reflux is established.
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The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.
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Determination of Density
The density of liquid 1,4-Bis(3-aminopropyl)piperazine can be determined using a pycnometer or a digital density meter.
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Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, or a digital density meter.
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Procedure (using a pycnometer):
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The empty pycnometer is weighed.
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It is then filled with the sample, ensuring no air bubbles are present, and weighed again.
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The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
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The density of the sample is calculated using the weights and the known density of the reference liquid.
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Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the basicity of the amine groups and is crucial for understanding its behavior in solution. Potentiometric titration is a common and accurate method for its determination. The thermodynamic parameters for the protonation of 1,4-bis(3-aminopropyl)-piperazine (BAPP) have been studied in aqueous solution using a potentiometric technique.
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Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.
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Procedure:
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A known concentration of 1,4-Bis(3-aminopropyl)piperazine is dissolved in water.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is measured and recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa values correspond to the pH at the half-equivalence points on the titration curve. Given that 1,4-Bis(3-aminopropyl)piperazine has multiple amine groups, multiple pKa values may be determined.
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Determination of Water Solubility
While 1,4-Bis(3-aminopropyl)piperazine is reported to be completely miscible with water, a qualitative experimental verification can be performed.
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Apparatus: Test tubes or beakers, graduated cylinders or pipettes.
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Procedure:
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A known volume of distilled water is placed in a test tube.
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1,4-Bis(3-aminopropyl)piperazine is added incrementally to the water with agitation.
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Observations are made for any phase separation, cloudiness, or undissolved droplets. For a completely miscible substance, a single, clear phase will be maintained at all proportions.
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Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like 1,4-Bis(3-aminopropyl)piperazine, from initial sample reception to final data analysis and reporting.
Caption: A logical workflow for the physicochemical characterization of a compound.
Applications and Relevance in Drug Development
1,4-Bis(3-aminopropyl)piperazine serves as a key scaffold in medicinal chemistry. Its diamine structure allows for the synthesis of diverse libraries of compounds with potential therapeutic applications. Notably, it has been utilized in the development of:
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Antimalarial Agents: Derivatives of 1,4-Bis(3-aminopropyl)piperazine have been investigated as potential antimalarial drugs. These compounds are often designed to accumulate in the acidic food vacuole of the malaria parasite, inhibiting the formation of hemozoin, a crucial detoxification process for the parasite.
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Neurodegenerative Disease Therapeutics: The 1,4-bis(3-aminopropyl)piperazine skeleton has been explored for the development of compounds aimed at treating neurodegenerative diseases.
The physicochemical properties outlined in this guide are critical for the rational design and development of drug candidates based on this scaffold. For instance, pKa influences the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Similarly, solubility is a key determinant of bioavailability and formulation development.
Safety and Handling
1,4-Bis(3-aminopropyl)piperazine is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This technical guide provides a thorough overview of the fundamental physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine. The compiled data, alongside the outlined experimental methodologies, offer a valuable resource for researchers and professionals engaged in chemical synthesis, material science, and drug discovery. A comprehensive understanding of these properties is paramount for the effective and safe utilization of this versatile chemical compound in advancing scientific research and technological development.
